Bromure de valéthamate

Vue d'ensemble

Description

Le bromure de valethamate est un médicament anticholinergique principalement utilisé pour traiter les affections impliquant des spasmes musculaires lisses, comme la constipation spastique, la dysménorrhée et les crampes du tube digestif . Il agit en bloquant l'action de l'acétylcholine, un neurotransmetteur qui provoque les contractions musculaires, ce qui permet de détendre les muscles lisses du col de l'utérus et de l'intestin .

Applications De Recherche Scientifique

Le bromure de valethamate a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le bromure de valethamate exerce ses effets en bloquant l'action de l'acétylcholine au niveau des récepteurs muscariniques, qui se trouvent à la surface des cellules musculaires lisses. Cette inhibition empêche la contraction de ces muscles, ce qui entraîne une relaxation et un soulagement des spasmes . Les cibles moléculaires impliquées comprennent les récepteurs muscariniques de l'acétylcholine (mAChR), qui jouent un rôle crucial dans la régulation du tonus musculaire lisse .

Mécanisme D'action

Target of Action

Valethamate bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as smooth muscle contraction, heart rate, and glandular secretion.

Mode of Action

Valethamate bromide is an anticholinergic medication . It works by blocking the effect of a chemical messenger, acetylcholine . Acetylcholine is a neurotransmitter that causes muscle constriction. By inhibiting the action of acetylcholine, Valethamate bromide helps in relaxing the smooth muscles of the cervix and intestine .

Biochemical Pathways

The primary biochemical pathway affected by Valethamate bromide is the cholinergic pathway . By acting as an antagonist at the muscarinic acetylcholine receptors, Valethamate bromide inhibits the action of acetylcholine, leading to the relaxation of smooth muscles. This results in the reduction of spasms in the gastrointestinal and genitourinary tracts .

Result of Action

The primary result of Valethamate bromide’s action is the relaxation of smooth muscles in the cervix and intestine . This leads to a reduction in conditions involving smooth muscle spasms, including spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It is also used to reduce pain and spasm during labor, menstruation, bladder stones, and kidney stones .

Analyse Biochimique

Biochemical Properties

Valethamate bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine . This interaction leads to the relaxation of smooth muscles in the gastrointestinal tract and cervix . The compound’s ability to block acetylcholine receptors is crucial for its therapeutic effects in managing smooth muscle spasms .

Cellular Effects

Valethamate bromide affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . This inhibition affects cell signaling pathways, particularly those involving muscarinic acetylcholine receptors, and can alter gene expression and cellular metabolism . The compound’s impact on smooth muscle cells is beneficial in reducing spasms and associated pain .

Molecular Mechanism

The molecular mechanism of valethamate bromide involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine . This binding prevents the activation of these receptors, leading to muscle relaxation. Additionally, valethamate bromide may influence enzyme activity by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition prolongs the action of acetylcholine, further contributing to muscle relaxation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valethamate bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that valethamate bromide remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained muscle relaxation, although the extent of this effect may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of valethamate bromide vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces smooth muscle spasms without causing significant adverse effects . At higher doses, valethamate bromide can lead to toxic effects, including blurred vision, increased heart rate, and constipation . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Valethamate bromide is involved in various metabolic pathways, primarily those related to its anticholinergic activity . The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects. Additionally, valethamate bromide may undergo metabolic transformations in the liver, leading to the formation of active or inactive metabolites .

Transport and Distribution

Within cells and tissues, valethamate bromide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy . Valethamate bromide’s distribution is crucial for its ability to target smooth muscle cells and exert its anticholinergic effects.

Subcellular Localization

Valethamate bromide’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall therapeutic effects. Understanding the subcellular distribution of valethamate bromide is essential for optimizing its clinical use .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de valethamate peut être synthétisé par une série de réactions chimiques impliquant l'estérification d'un acide carboxylique avec un alcool, suivie d'une quaternisation avec une source de bromure. La voie de synthèse spécifique implique la réaction du bromure de N,N-diéthyl-N-méthyl-2-(3-méthyl-2-phénylpentanoyl)oxyéthanaminium avec des réactifs appropriés dans des conditions contrôlées .

Méthodes de production industrielle

Dans les environnements industriels, la production de bromure de valethamate implique une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des équipements avancés pour garantir la cohérence et la qualité du produit final. Le procédé comprend généralement des étapes telles que l'estérification, la quaternisation et la purification par recristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de valethamate subit diverses réactions chimiques, notamment :

Réactions de substitution : Impliquant le remplacement d'un groupe fonctionnel par un autre.

Hydrolyse : Décomposition du composé en ses composants constitutifs en présence d'eau.

Oxydation et réduction : Bien que moins courantes, ces réactions peuvent modifier l'état d'oxydation du composé.

Réactifs et conditions courantes

Réactions de substitution : Impliquent généralement des réactifs tels que des halogénoalcanes ou des nucléophiles dans des conditions douces à modérées.

Hydrolyse : Souvent réalisée en présence d'acides ou de bases à des températures élevées.

Oxydation et réduction : Utilisent des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du bromure de valethamate, tels que ses formes hydrolysées ou ses analogues substitués .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de drotaverine : Un autre agent antispasmodique utilisé pour soulager les spasmes des muscles lisses.

Butylbromure d'hyoscine : Souvent utilisé pour traiter la douleur abdominale et les crampes.

Atropine : Un agent anticholinergique bien connu utilisé dans diverses applications médicales.

Unicité

Le bromure de valethamate est unique dans son action spécifique sur les muscles lisses du col de l'utérus et de l'intestin, ce qui le rend particulièrement efficace pour traiter des affections telles que la dysménorrhée et les spasmes gastro-intestinaux. Sa capacité à accélérer le travail en détendant les muscles cervicaux le distingue également des autres agents antispasmodiques .

Propriétés

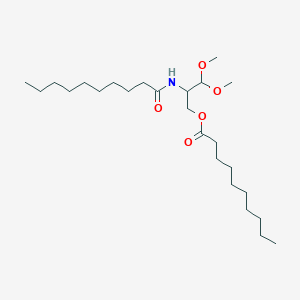

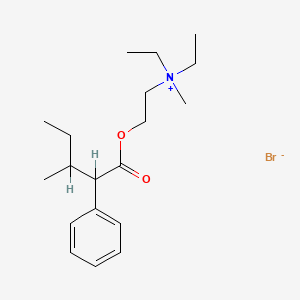

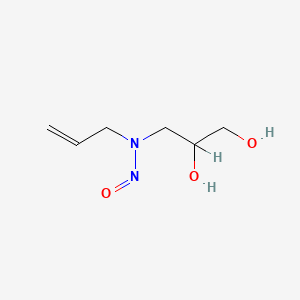

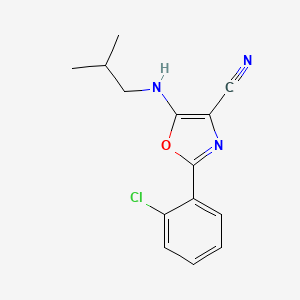

IUPAC Name |

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049027 | |

| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-22-2 | |

| Record name | Valethamate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valethamate bromide [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALETHAMATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Valethamate bromide?

A1: Valethamate bromide is a parasympatholytic drug, meaning it inhibits the actions of the parasympathetic nervous system. It primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors. [, , ]

Q2: What are the downstream effects of Valethamate bromide's action on muscarinic receptors?

A2: By blocking muscarinic receptors, Valethamate bromide reduces smooth muscle tone and contractions in various organs. This leads to a range of effects, including decreased gastrointestinal motility, reduced bladder spasms, and dilation of the pupils. [, ]

Q3: How does Valethamate bromide affect labor and delivery?

A3: While its exact mechanism in labor is not fully understood, Valethamate bromide is proposed to accelerate the first stage of labor by promoting cervical dilation. This effect is likely due to its antispasmodic action on the smooth muscle of the cervix. [, , , ]

Q4: What is the molecular formula and weight of Valethamate bromide?

A4: The molecular formula of Valethamate bromide is C19H31BrN2O2, and its molecular weight is 399.37 g/mol. []

Q5: Is there spectroscopic data available for Valethamate bromide?

A5: Yes, several studies have employed analytical techniques to characterize Valethamate bromide. High-Performance Thin Layer Chromatography (HPTLC) studies revealed a specific Rf value for Valethamate bromide, indicating its chromatographic behavior. [] Additionally, UV-Spectrophotometric analysis demonstrated a strong absorption peak at 227 nm, providing a characteristic spectroscopic feature for its identification and quantification. [] These methods are valuable for quality control and assurance during drug development and manufacturing. [, , ]

Q6: Are there alternative drugs to Valethamate bromide for labor induction?

A7: Yes, other drugs like Dinoprostone and Drotaverine hydrochloride are also used for cervical ripening and labor induction. Comparative studies have shown varying levels of efficacy and safety profiles for these agents. [, , , , ]

Q7: Has Valethamate bromide been investigated for use in veterinary medicine?

A9: Yes, Valethamate bromide has been used in veterinary medicine for similar indications as in humans, particularly for its antispasmodic properties in cases like uterine inertia and incomplete cervical dilation in animals like cows and buffaloes. [, , , , , ]

Q8: What are the key areas for future research on Valethamate bromide?

A10: More robust clinical trials with larger sample sizes and rigorous methodologies are needed to establish the true efficacy and safety profile of Valethamate bromide in labor induction. Furthermore, exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) in pregnant women, is crucial. [, ]

Q9: Are there any concerns regarding the use of Valethamate bromide during pregnancy?

A11: While Valethamate bromide is used to facilitate labor, its safety profile during pregnancy requires further investigation. Assessing potential risks and long-term effects on both mother and fetus is essential. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)